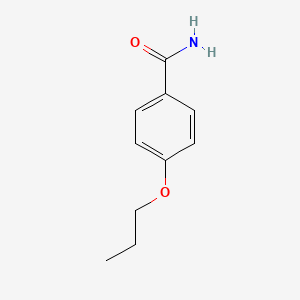
4-Propoxybenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Propoxybenzamide involves the reaction of appropriate starting materials. However, specific synthetic pathways and conditions are not widely documented in the literature. Further research would be necessary to uncover the precise synthetic methods employed.
Molecular Structure Analysis
The molecular structure of 4-Propoxybenzamide consists of a benzene ring substituted with a propoxy group (-OCH₂CH₂CH₃) and an amide functional group (-CONH₂). The compound’s chemical formula is C₁₀H₁₃NO₂ . Here’s the structural representation:
Chemical Reactions Analysis
Unfortunately, specific chemical reactions involving 4-Propoxybenzamide are not well-documented. Further research would be needed to explore its reactivity, potential transformations, and functional group modifications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Color: Not specified
- Density: Information not readily available
- Melting Point: Unknown
- Boiling Point: Not documented
- Chemical Properties :
- Reactivity: The compound’s susceptibility to specific chemical reactions remains unexplored.
- Solubility: Solubility characteristics are not well-defined.
Applications De Recherche Scientifique
Memory Enhancement
4-Propoxybenzamide derivatives have been investigated for their potential as memory enhancers. A study on N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives demonstrated acetylcholinesterase-inhibiting activity, which is linked to improved memory retention. This suggests that 4-Propoxybenzamide derivatives could be significant in treating memory-related disorders (Piplani et al., 2018).
Photocatalytic Degradation
4-Propoxybenzamide and its derivatives play a role in photocatalytic degradation. A study using adsorbents for titanium dioxide loading in the photodegradation of propyzamide (a related compound) highlighted its efficacy in environmental cleanup applications (Torimoto et al., 1996).
Anticonvulsant Activity
Certain 4-aminobenzamides, which are structurally related to 4-Propoxybenzamide, have shown promising results in anticonvulsant studies. These compounds were effective against seizures, suggesting potential therapeutic applications for seizure disorders (Clark et al., 1984).
Electrochemical Applications
4-Propoxybenzamide derivatives have been used in the development of electrochemical transducers. These applications are crucial in the early stages of developing devices like immunosensors, which can have significant implications in medical diagnostics and disease monitoring (Santos et al., 2019).
Spectroscopic and Molecular Studies
Studies on molecules like 4-hydroxybenzamide, a derivative of 4-Propoxybenzamide, have provided insights into their molecular structures and interactions. These findings are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (Ramesh et al., 2020).
Polymer Synthesis and Characterization
4-Propoxybenzamide derivatives have been synthesized and characterized for use in novel aromatic polyimides. These polymers have applications in various industries due to their solubility and thermal stability (Butt et al., 2005).
Cellular Proliferation Assessment
In the context of tumor biology, compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide have been used in PET imaging to assess cellular proliferation in tumors. This helps in understanding tumor growth and response to treatments (Dehdashti et al., 2013).
Safety And Hazards
As of now, there are no specific safety data or hazards associated with 4-Propoxybenzamide. However, standard safety precautions should be followed when handling any chemical compound.
Orientations Futures
Given the limited information available, future research should focus on the following aspects:
- Synthetic Pathways : Investigate efficient and scalable synthetic routes for 4-Propoxybenzamide.
- Biological Activity : Explore potential pharmacological effects, including anti-inflammatory, anticancer, or other therapeutic properties.
- Toxicology : Assess safety profiles and potential adverse effects.
- Industrial Applications : Investigate practical applications in various industries.
Propriétés
IUPAC Name |
4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVCFCWHYUQWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxybenzamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)
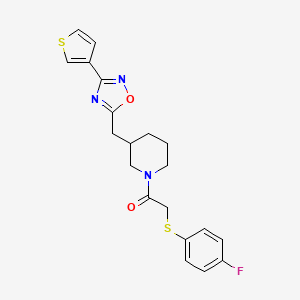

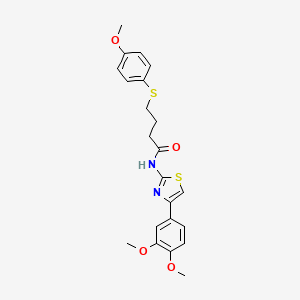
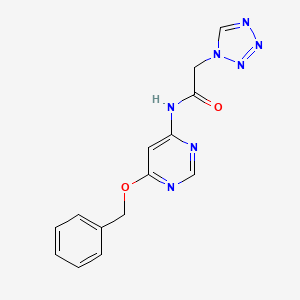
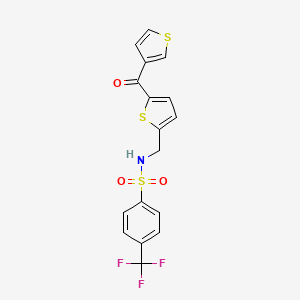
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)
![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)
![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)
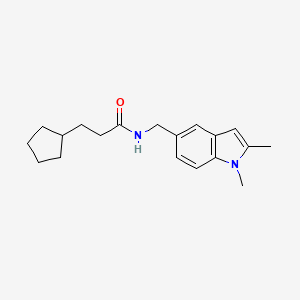
![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)
![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)
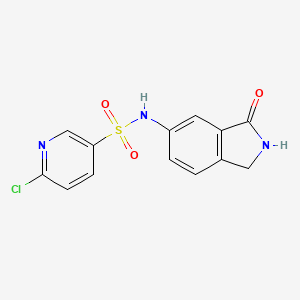
![1-(4-Fluorophenyl)-3-[5-[(4-fluorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2960704.png)